molecular formula C17H14N2O3 B2773855 Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034231-73-5

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B2773855
CAS RN: 2034231-73-5
M. Wt: 294.31
InChI Key: ANDKSYKADUHGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule that contains a phenyl group, a furan ring, a pyridine ring, and a carbamate group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The compound likely has a planar structure due to the presence of the aromatic rings (phenyl, furan, and pyridine). The exact structure would need to be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The phenyl, furan, and pyridine rings could participate in electrophilic aromatic substitution reactions. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be a solid at room temperature and highly soluble in polar solvents due to the presence of the polar carbamate group and the aromatic rings .

Scientific Research Applications

Inhibition of PKCtheta
Compounds structurally related to Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate, such as those with heteroaryl pyridinecarbonitriles, have been identified as potent inhibitors of PKCtheta, an enzyme involved in T-cell activation and associated with autoimmune diseases. For instance, analogs featuring a furan group have shown significant inhibitory activity, suggesting potential applications in therapeutic research targeting immune responses (Joan Subrath et al., 2009).

Antimicrobial Activity
Heterocyclic compounds, including those with furan and pyridine moieties, have been explored for their antimicrobial properties. Schiff bases derived from chitosan and heteroaryl pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents (A. Hamed et al., 2020).

Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a structural motif with Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate, have shown strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, highlighting their potential as antiprotozoal agents (Mohamed A. Ismail et al., 2004).

Nucleic Acids and Protein Interaction
Transition metal complexes with N′-[phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide ligands have been studied for their interaction with CT DNA and bovine serum albumin (BSA), as well as for their antioxidant properties. Such studies are crucial for understanding the interaction of heterocyclic compounds with biological molecules, which is essential for drug development and the study of biochemical pathways (P. Sathyadevi et al., 2012).

properties

IUPAC Name

phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDKSYKADUHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate

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